3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
3-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with an ethoxy group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through various nitrile formation reactions, such as the Sandmeyer reaction or the Rosenmund-von Braun synthesis.
Introduction of the ethoxy group: This step involves the ethoxylation of the benzonitrile core, which can be carried out using ethyl iodide and a base such as potassium carbonate.
Attachment of the dioxaborolane moiety: The final step involves the borylation of the ethoxy-substituted benzonitrile using a boronic ester, such as pinacolborane, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also interact with biological molecules, potentially affecting molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the ethoxy group and the dioxaborolane moiety allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C15H20BNO3 |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H20BNO3/c1-6-18-13-9-11(10-17)7-8-12(13)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3 |
InChI Key |
NFQFXPIRAUAUGP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)OCC |
Origin of Product |
United States |
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